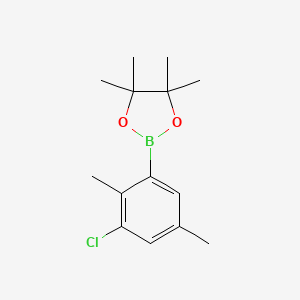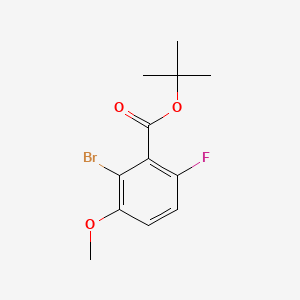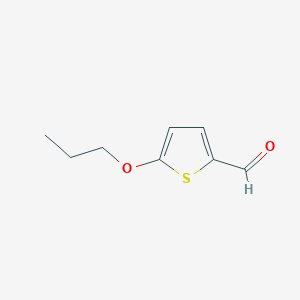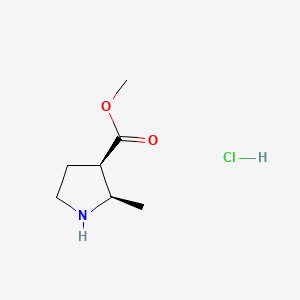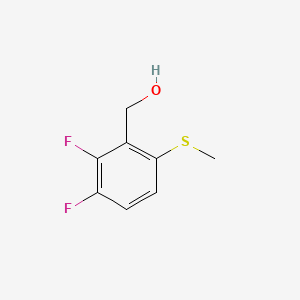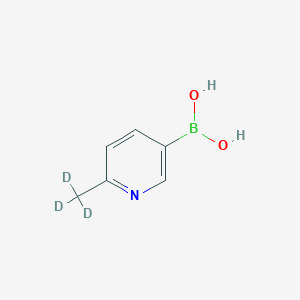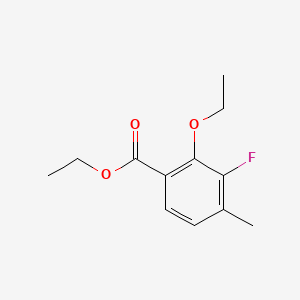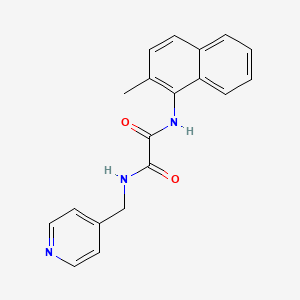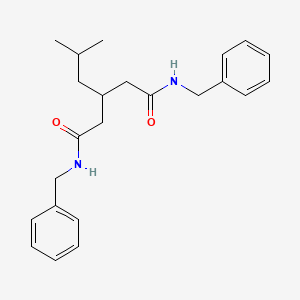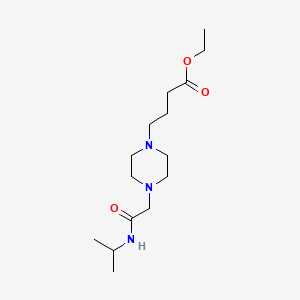
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and an isopropylamino group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with an appropriate alkylating agent to introduce the desired substituents on the piperazine ring.
Introduction of Isopropylamino Group:
Esterification: The final step involves the esterification of the resulting intermediate with ethyl butanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under nucleophilic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting central nervous system disorders.
Biological Research: It is used in biological assays to study receptor binding and enzyme inhibition.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding molecular interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate can be compared with other piperazine derivatives, such as:
4-(2-Fluorophenyl)piperazin-1-yl Derivatives: These compounds have similar structural features but differ in their substituents, leading to variations in their pharmacological properties.
Norfloxacin Analogues: These compounds share the piperazine core but have different functional groups, resulting in distinct biological activities.
Triazole-Pyrimidine Hybrids: These compounds combine piperazine with other heterocyclic systems, offering unique therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H29N3O3 |
|---|---|
Molekulargewicht |
299.41 g/mol |
IUPAC-Name |
ethyl 4-[4-[2-oxo-2-(propan-2-ylamino)ethyl]piperazin-1-yl]butanoate |
InChI |
InChI=1S/C15H29N3O3/c1-4-21-15(20)6-5-7-17-8-10-18(11-9-17)12-14(19)16-13(2)3/h13H,4-12H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
WSUPNWLLCVLEOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCN1CCN(CC1)CC(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




